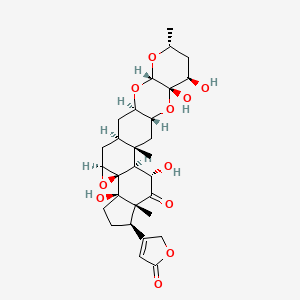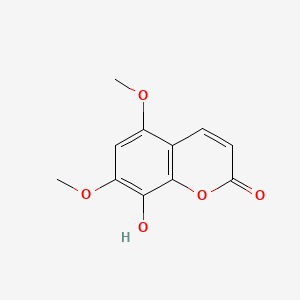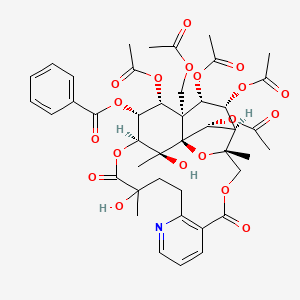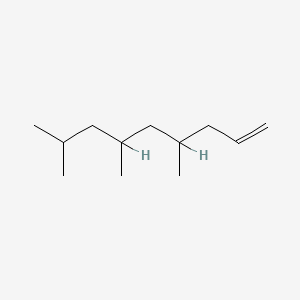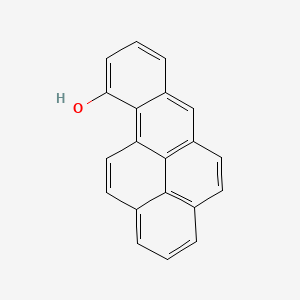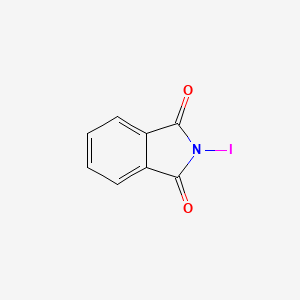
N-ヨードフタリムイド
概要
説明
N-Iodophthalimide is an organic compound with the chemical formula C8H4INO2. It is a derivative of phthalimide, where an iodine atom is substituted at the nitrogen position. This compound is known for its stability at room temperature but is sensitive to moisture. It is soluble in organic solvents such as diethyl ether, chloroform, and dimethylformamide. N-Iodophthalimide is widely used in organic synthesis, particularly as a halogenating and oxidizing agent .
科学的研究の応用
作用機序
Target of Action
N-Iodophthalimide is primarily used in the selective iodination of acrylate esters . The compound’s primary targets are the α-positions of acrylic esters .
Mode of Action
N-Iodophthalimide interacts with its targets through a Morita–Baylis–Hillman-type protocol . This involves the use of N-Iodophthalimide, 3-quinuclidinol, and KF-Celite in acetonitrile . The iodination proceeds via this protocol to give α-iodoacrylic esters .
Biochemical Pathways
The chemoselective α-iodination of various simple and multi-functionalised acrylic esters is efficiently accomplished by a Morita–Baylis–Hillman protocol . This process affects the biochemical pathways involved in the synthesis of α-iodoacrylates, which are suitable for organometallic reactions .
Result of Action
The result of N-Iodophthalimide’s action is the efficient and chemoselective α-iodination of various simple and multi-functionalised acrylic esters . No degradation of the obtained compounds was observed under the optimized conditions , thus furnishing α-iodoacrylates suitable for organometallic reactions .
Action Environment
The action of N-Iodophthalimide is influenced by environmental factors such as the presence of 3-quinuclidinol and KF-Celite in acetonitrile . The iodination process should be conducted under light-shielded conditions to prevent degradation of the obtained compounds .
生化学分析
Biochemical Properties
N-Iodophthalimide plays a significant role in biochemical reactions, particularly in the iodination of acrylate esters. It interacts with enzymes, proteins, and other biomolecules to facilitate these reactions. For instance, N-Iodophthalimide is used in the Morita–Baylis–Hillman protocol, where it interacts with 3-quinuclidinol and KF-Celite in acetonitrile to achieve chemoselective α-iodination of acrylate esters . These interactions are crucial for the successful iodination of the target molecules, making N-Iodophthalimide an essential reagent in organic synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Iodophthalimide can change over time due to factors such as stability and degradation. N-Iodophthalimide is generally stable under refrigerated conditions, but its stability can be affected by factors such as temperature, light, and the presence of other reactive chemicals . Long-term studies in vitro and in vivo have shown that N-Iodophthalimide can maintain its iodination activity over extended periods, although its efficacy may decrease if the compound degrades or reacts with other substances in the environment.
準備方法
Synthetic Routes and Reaction Conditions: N-Iodophthalimide can be synthesized through the reaction of phthalimide with iodine and a suitable oxidizing agent. One common method involves the use of iodine monochloride (ICl) in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding N-Iodophthalimide as a crystalline solid .
Industrial Production Methods: In an industrial setting, N-Iodophthalimide is produced by reacting phthalimide with iodine in the presence of an oxidizing agent like hydrogen peroxide. The reaction is carried out in an organic solvent such as acetic acid, and the product is purified through recrystallization .
化学反応の分析
Types of Reactions: N-Iodophthalimide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: It acts as an oxidizing agent in organic synthesis, facilitating the oxidation of alcohols to aldehydes or ketones.
Cyclization Reactions: It can induce cyclization reactions, forming cyclic compounds.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as sodium iodide and potassium carbonate in polar solvents.
Oxidation: Reagents like hydrogen peroxide or tert-butyl hydroperoxide in the presence of a catalyst.
Cyclization: Catalysts such as Lewis acids (e.g., aluminum chloride) under anhydrous conditions.
Major Products:
Substitution Reactions: Formation of iodinated aromatic compounds.
Oxidation Reactions: Production of aldehydes, ketones, and carboxylic acids.
Cyclization Reactions: Synthesis of heterocyclic compounds.
類似化合物との比較
N-Chlorophthalimide: Similar to N-Iodophthalimide but with a chlorine atom instead of iodine. It is used for chlorination reactions.
N-Bromophthalimide: Contains a bromine atom and is used for bromination reactions.
N-Fluorophthalimide: Contains a fluorine atom and is used for fluorination reactions.
Uniqueness of N-Iodophthalimide: N-Iodophthalimide is unique due to its high reactivity and selectivity in iodination reactions. Its ability to facilitate the formation of α-iodoacrylic esters through the Morita-Baylis-Hillman reaction is particularly noteworthy. This compound’s versatility in various chemical transformations makes it a valuable reagent in organic synthesis .
特性
IUPAC Name |
2-iodoisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4INO2/c9-10-7(11)5-3-1-2-4-6(5)8(10)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZGNNPTDCJIIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10175076 | |
| Record name | N-Iodophthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10175076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20919-42-0 | |
| Record name | N-Iodophthalimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020919420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Iodophthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10175076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Iodophthalimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the characteristic applications of N-Iodophthalimide in organic synthesis?
A: N-Iodophthalimide is a versatile reagent in organic synthesis, known for its chemoselective and regioselective properties. [, , ] For instance, it facilitates the highly efficient and chemoselective α-iodination of acrylate esters through a Morita-Baylis-Hillman protocol. [] This reaction is particularly valuable because the resulting α-iodoacrylates are suitable for further organometallic reactions like Nozaki-Kishi-Hiyama coupling. Additionally, N-Iodophthalimide exhibits high N2-selectivity when reacting with pyrroles and indoles in the presence of NIS or itself. [] This selectivity is crucial for controlled functionalization of these heterocycles, leading to specific product formation. Furthermore, N-Iodophthalimide enables visible-light-induced metal-/photocatalyst-free C-H bond imidation of arenes. [] This approach offers a more sustainable and environmentally friendly alternative to traditional transition-metal-catalyzed C-H functionalization methods.
Q2: How does N-Iodophthalimide function in visible-light-induced C-H imidation reactions?
A: N-Iodophthalimide plays a crucial role in visible-light-induced C-H imidation reactions by acting as a source of photochemically generated iodine radicals. [] Upon absorbing visible light, N-Iodophthalimide undergoes homolytic cleavage of the nitrogen-iodine bond, generating these reactive species. These radicals subsequently abstract a hydrogen atom from the arene substrate, forming an aryl radical intermediate. This intermediate then reacts with another molecule of N-Iodophthalimide to yield the desired imidated product. Notably, this process proceeds without requiring any metal catalysts or external photocatalysts, highlighting the unique reactivity of N-Iodophthalimide under visible light irradiation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


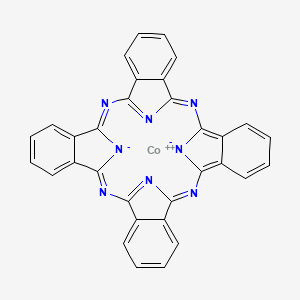
![Bicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B1197913.png)

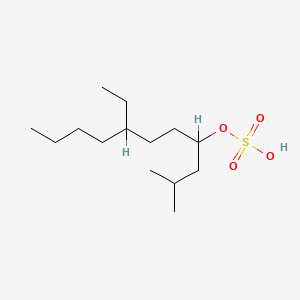

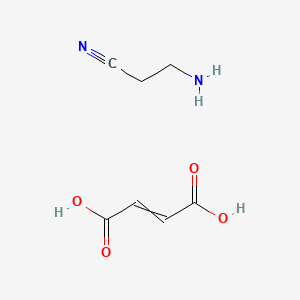
![[(1S,2R,5R,7R,8R,11R,12R)-12-methyl-6-methylidene-17-oxa-14-azahexacyclo[10.6.3.15,8.01,11.02,8.014,18]docosan-7-yl] acetate](/img/structure/B1197924.png)
